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Compound of Interest

Compound Name: 4-Methylindoline hydrochloride

Cat. No.: B3026920 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-
Methylindoline hydrochloride. Designed for researchers, scientists, and professionals in drug

development, this document delves into the principles and practical application of Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS) for the structural elucidation and characterization of this compound. The methodologies

and interpretations presented herein are grounded in established scientific principles and field-

proven insights to ensure technical accuracy and practical utility.

Introduction
4-Methylindoline hydrochloride is a substituted indoline derivative. The indoline scaffold is a

common structural motif in a variety of biologically active compounds and pharmaceutical

agents. A thorough understanding of the spectroscopic properties of this molecule is paramount

for its identification, purity assessment, and the study of its chemical behavior in various

applications. This guide will provide a detailed examination of its ¹H NMR, ¹³C NMR, IR, and

MS data. While direct experimental spectra for this specific salt are not widely published, this

guide will present a robust, predicted spectroscopic profile based on the analysis of closely

related compounds and foundational spectroscopic principles.

Molecular Structure and Spectroscopic Overview
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The structure of 4-Methylindoline hydrochloride, with the systematic numbering used for

NMR assignments, is presented below. The protonation of the nitrogen atom in the indoline ring

significantly influences the electronic environment and, consequently, the spectroscopic

signatures of the molecule.

Caption: Structure of 4-Methylindoline hydrochloride with atom numbering for NMR

assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For hydrochloride salts of amines, deuterated dimethyl sulfoxide (DMSO-d₆) is an

excellent solvent choice as it is a polar aprotic solvent that can dissolve the salt and allows for

the observation of the exchangeable N-H protons.[1]

A. ¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR of a Solid Hydrochloride Salt

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Methylindoline
hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

Relaxation Delay (d1): 1-2 seconds.

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

Processing: Fourier transform the acquired free induction decay (FID), phase correct the

spectrum, and calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ

≈ 2.50 ppm).
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Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of 4-Methylindoline hydrochloride in DMSO-d₆ would

exhibit the following signals:
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.0 - 11.0 Broad singlet 2H N-H₂⁺

The protonation

of the nitrogen

leads to a

significant

downfield shift

and broadening

of the N-H proton

signals due to

exchange and

quadrupolar

effects.

~7.0 - 7.2 Multiplet 3H
Ar-H (H5, H6,

H7)

The aromatic

protons will

appear in the

typical aromatic

region. The

substitution

pattern will lead

to complex

splitting.

~3.5 - 3.7 Triplet 2H C2-H₂

These protons

are adjacent to

the electron-

withdrawing

protonated

nitrogen,

resulting in a

downfield shift.

They will be split

by the C3

protons.

~3.0 - 3.2 Triplet 2H C3-H₂ These protons

will be split by
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the C2 protons.

~2.2 - 2.4 Singlet 3H C4-CH₃

The methyl

group protons

will appear as a

singlet in the

upfield region.

The protonation of the indoline nitrogen is expected to cause a general downfield shift of all

protons compared to the free base, particularly for the protons on the heterocyclic ring (C2-H₂

and C3-H₂).

B. ¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR

The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition. A proton-

decoupled ¹³C NMR experiment is standard.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum will show 9 distinct carbon signals.
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Chemical Shift (δ, ppm) Assignment Rationale

~145 - 150 C7a
Aromatic quaternary carbon

adjacent to nitrogen.

~130 - 135 C4
Aromatic quaternary carbon

bearing the methyl group.

~125 - 130 C5, C6, C7 Aromatic CH carbons.

~120 - 125 C3a Aromatic quaternary carbon.

~50 - 55 C2

Aliphatic carbon adjacent to

the protonated nitrogen,

shifted downfield.

~25 - 30 C3 Aliphatic carbon.

~18 - 22 C4-CH₃ Methyl carbon.

Protonation of the nitrogen deshields the adjacent carbons (C2 and C7a), causing them to

appear at a lower field compared to the free base.

II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For a

solid sample like 4-Methylindoline hydrochloride, the spectrum can be obtained using a

potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).[2][3]

Experimental Protocol: FTIR-ATR

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid 4-Methylindoline hydrochloride
sample onto the ATR crystal.

Pressure Application: Apply pressure to ensure good contact between the sample and the

crystal.

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
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FTIR Sample Preparation and Analysis Workflow

Sample Grind (if needed) Place on ATR Crystal Apply Pressure Acquire Spectrum Data Analysis

Click to download full resolution via product page

Caption: A generalized workflow for solid sample analysis using FTIR-ATR.

Predicted IR Data and Interpretation

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3000 - 3100 C-H stretch Aromatic C-H

~2850 - 3000 C-H stretch Aliphatic C-H (CH₂ and CH₃)

~2400 - 2700 N-H stretch Ammonium salt (R₂NH₂⁺)

~1600 - 1620 C=C stretch Aromatic ring

~1450 - 1500 C=C stretch Aromatic ring

~1550 - 1650 N-H bend Ammonium salt (R₂NH₂⁺)

~700 - 850 C-H bend Aromatic out-of-plane bending

The most characteristic feature of the hydrochloride salt in the IR spectrum will be the broad

absorption in the 2400-2700 cm⁻¹ region, which is indicative of the N-H stretching vibration in

an ammonium salt.

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and structural features. Electron

Ionization (EI) is a common technique for the analysis of relatively small, volatile organic

molecules.
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Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The sample is introduced into the ion source, typically via a direct

insertion probe or after separation by gas chromatography.

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

For mass spectrometry, the analysis is typically performed on the free base, 4-Methylindoline,

as the hydrochloride salt is not sufficiently volatile. The molecular weight of 4-Methylindoline

(C₉H₁₁N) is 133.19 g/mol .

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 133.

Major Fragmentation Pathways: The fragmentation of cyclic amines often involves α-

cleavage (cleavage of a bond adjacent to the nitrogen).[4][5]

4-Methylindoline (m/z 133)

[M-1]+ (m/z 132)

- H•

[M-15]+ (m/z 118)

- CH₃•

Click to download full resolution via product page

Caption: Proposed major fragmentation pathways for 4-Methylindoline in EI-MS.
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Interpretation of Key Fragments:

m/z 133 (Molecular Ion): This peak confirms the molecular weight of the free base.

m/z 132 ([M-1]⁺): Loss of a hydrogen radical is a common fragmentation pathway for

amines.[4]

m/z 118 ([M-15]⁺): Loss of a methyl radical (CH₃•) from the molecular ion is a likely

fragmentation, leading to a stable ion.

Conclusion
The spectroscopic characterization of 4-Methylindoline hydrochloride can be effectively

achieved through a combination of NMR, IR, and MS techniques. This guide provides a

detailed, predicted spectroscopic profile based on established principles and data from

analogous structures. The key identifying features include the downfield-shifted N-H₂⁺ protons

in the ¹H NMR spectrum, the characteristic N-H stretching and bending vibrations in the IR

spectrum, and a predictable fragmentation pattern in the mass spectrum of the corresponding

free base. This information serves as a valuable resource for the unambiguous identification

and further investigation of this important chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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